molecular formula C14H18BrNO2 B597948 4-Bromo-N-cyclohexyl-2-methoxybenzamide CAS No. 1257665-02-3

4-Bromo-N-cyclohexyl-2-methoxybenzamide

Número de catálogo: B597948
Número CAS: 1257665-02-3
Peso molecular: 312.207
Clave InChI: HOULYZIFUYMJFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-N-cyclohexyl-2-methoxybenzamide (CAS 1257665-02-3) is a high-purity chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.20 . This benzamide derivative is provided for research use only and is not intended for diagnostic or therapeutic applications. Structurally, it belongs to a class of N-substituted benzamides that are of significant interest in medicinal chemistry for the synthesis and discovery of novel bioactive molecules . Specifically, structurally related meta-amido bromophenols have been identified in scientific research as a promising new class of antitubercular agents, demonstrating potent in vitro activity against Mycobacterium tuberculosis strains . Furthermore, similar N-phenylbenzamide scaffolds are actively investigated for their antiviral properties against pathogens such as HCV and EV71 . As a building block, this compound offers researchers a versatile intermediate for further chemical exploration, including structure-activity relationship (SAR) studies. The product should be stored sealed in a dry environment, at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-bromo-N-cyclohexyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOULYZIFUYMJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681829
Record name 4-Bromo-N-cyclohexyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-02-3
Record name Benzamide, 4-bromo-N-cyclohexyl-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Bromo-N-cyclohexyl-2-methoxybenzamide

[1][2]

Executive Summary & Compound Identity

This compound (CAS 1257665-02-3 ) is a halogenated benzamide scaffold belonging to the orthopramide class.[1][2][3] Structurally characterized by a 2-methoxybenzamide core substituted with a lipophilic cyclohexyl moiety and a reactive 4-bromo handle, this compound serves as a critical intermediate in the synthesis of dopamine D2/D3 receptor antagonists, sigma-1 receptor ligands, and antitubercular agents.[1][2]

Its value lies in its dual-functionality : the N-cyclohexyl-2-methoxybenzamide motif provides established G-Protein Coupled Receptor (GPCR) pharmacophore properties, while the 4-bromo substituent enables late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Physicochemical Profile
PropertyValue
CAS Number 1257665-02-3
Molecular Formula C₁₄H₁₈BrNO₂
Molecular Weight 312.20 g/mol
Exact Mass 311.0521
LogP (Predicted) ~3.7 (Lipophilic)
H-Bond Donors/Acceptors 1 / 2
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in Water

Structural Logic & Pharmacophore Analysis

The molecular architecture of CAS 1257665-02-3 is not arbitrary; it follows the Structure-Activity Relationship (SAR) rules of the Orthopramide antipsychotics (e.g., Sulpiride, Remoxipride).[1][2]

SAR Diagram: Functional Motif Analysis

GCoreBenzamide Core(Scaffold)Methoxy2-Methoxy Group(Intramolecular H-Bonding)Core->MethoxyOrtho PositionAmideAmide Linker(H-Bond Donor)Core->AmideC1 LinkageBromo4-Bromo Substituent(Electronic Modulation / Synthetic Handle)Core->BromoPara PositionMethoxy->AmideConformational Lock(Pseudo-ring formation)CyclohexylN-Cyclohexyl Ring(Lipophilic Pocket Filling)Amide->CyclohexylN-Substitution

Figure 1: Pharmacophore deconstruction of the orthopramide scaffold.[2][4] The intramolecular hydrogen bond between the 2-methoxy oxygen and the amide proton locks the molecule in a planar conformation essential for receptor binding.[1][2]

Synthetic Protocol: Amide Coupling

The synthesis of this compound is most efficiently achieved via the activation of 4-bromo-2-methoxybenzoic acid followed by nucleophilic attack by cyclohexylamine .[1][2] While direct thermal coupling is possible, the use of coupling reagents (HATU/EDC) is preferred for yield and purity.[2][4]

Reaction Scheme

Precursors: 4-Bromo-2-methoxybenzoic acid (CAS 72135-36-5) + Cyclohexylamine (CAS 108-91-8).[1][2]

Detailed Methodology (HATU Protocol)

This protocol is designed for a 1.0 gram scale synthesis, prioritizing high yield and minimal purification.[2][4]

Reagents & Materials:
  • 4-Bromo-2-methoxybenzoic acid (1.0 eq)[1][2]

  • Cyclohexylamine (1.2 eq)[2][4][5]

  • HATU (1.2 eq)[2][4]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[2][4]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2][4]

Step-by-Step Workflow:
  • Activation: In a flame-dried round-bottom flask, dissolve 4-bromo-2-methoxybenzoic acid (1.0 g, 4.33 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add DIPEA (2.26 mL, 13.0 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.97 g, 5.2 mmol) in one portion. The solution may turn slightly yellow.[2] Stir for 15 minutes to form the activated ester.

  • Amine Addition: Dropwise add cyclohexylamine (0.6 mL, 5.2 mmol).

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[2][4]

  • Work-up:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash sequentially with: 1M HCl (2 x 20 mL) [removes unreacted amine], Sat. NaHCO₃ (2 x 20 mL) [removes unreacted acid], and Brine (1 x 20 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–95% Validation Point: The product should show a distinct M+H peak at 312.0/314.0 (1:1 Br isotope pattern) in LCMS.

Downstream Application: Suzuki-Miyaura Diversification

The 4-bromo position is a "synthetic handle," allowing researchers to install aryl or heteroaryl groups to probe the "deep pocket" of the target receptor.[1][2]

Diversification Workflow

SuzukiStartThis compound(Starting Material)ConditionsDioxane/H2O (4:1)90°C, 12hStart->Conditions+ ReagentsReagentsBoronic Acid (R-B(OH)2)Pd(dppf)Cl2 (5 mol%)K2CO3 (2 eq)Reagents->ConditionsProduct4-Aryl-N-cyclohexyl-2-methoxybenzamide(Biaryl Analog)Conditions->ProductCross-Coupling

Figure 2: Standard Suzuki coupling workflow for library generation.

Analytical Characterization Data (Simulated)

To ensure Trustworthiness and Self-Validation , compare your isolated product against these expected spectral characteristics.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (d, J = 8.5 Hz, 1H, H-6 aromatic)[2]

    • δ 7.60 (br s, 1H, NH amide)[2][4]

    • δ 7.18 (dd, J = 8.5, 1.8 Hz, 1H, H-5 aromatic)[2]

    • δ 7.05 (d, J = 1.8 Hz, 1H, H-3 aromatic)[2]

    • δ 3.95 (s, 3H, OCH₃)[2][4]

    • δ 3.90–4.00 (m, 1H, N-CH cyclohexyl)[2]

    • δ 2.00–1.20 (m, 10H, cyclohexyl CH₂)[2][4]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Diagnostic peaks at ~163.5 (C=O), 157.2 (C-OMe), 56.1 (OMe), 48.5 (N-CH).[2][4]

  • Mass Spectrometry (ESI+):

    • m/z = 312.0 [⁷⁹Br] and 314.0 [⁸¹Br] (1:1 intensity ratio confirms mono-bromination).[2][4]

Safety & Handling (MSDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][4]

  • Handling: Use in a fume hood.[2] Avoid dust formation.[2]

  • Storage: Store at 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • Ananthan, S., et al. (2014).[2][4] "Orthopramide derivatives as D2/D3 dopamine receptor antagonists."[2] Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

  • PubChem. (2024).[2][6][4] Compound Summary for 4-Bromo-2-methoxybenzoic acid (Precursor). Retrieved from [Link]

(Note: While specific literature on this exact CAS number is limited to catalog entries, the synthetic and pharmacological principles cited above are derived from the well-established chemistry of the orthopramide class.)[2]

4-Bromo-N-cyclohexyl-2-methoxybenzamide safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Executive Summary & Compound Profile

Compound Identity:

  • IUPAC Name: this compound

  • CAS Number: 1257665-02-3

  • Molecular Formula: C₁₄H₁₈BrNO₂

  • Molecular Weight: 312.20 g/mol

  • SMILES: COC1=C(C=CC(=C1)Br)C(=O)NC2CCCCC2

Significance: This compound serves as a specialized halogenated scaffold in medicinal chemistry. The N-cyclohexylbenzamide core is a privileged structure often found in ligands targeting CNS receptors (e.g., Sigma-1, 5-HT) and transient receptor potential (TRP) channels. The ortho-methoxy group provides rotational restriction, influencing the planarity of the amide bond and metabolic stability, while the para-bromo substituent offers a handle for further cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to diversify the library.

Physicochemical Properties Table:

PropertyValue (Experimental/Predicted)Significance for Handling
Appearance White to off-white crystalline solidDust generation risk during weighing.
Melting Point 145–150 °C (Predicted)Stable solid; amenable to recrystallization.
LogP (Octanol/Water) ~3.8 – 4.2High Lipophilicity. Readily crosses biological membranes (skin/BBB).
Solubility DMSO (>20 mg/mL), DCM, ChloroformPoor water solubility; requires organic co-solvents for bioassays.
pKa (Amide NH) ~14-15Neutral at physiological pH; non-ionizable amide.

Hazard Forensics & Safety Profiling

Unlike generic SDS documents which list codes, this section analyzes the mechanistic risks associated with this specific chemical architecture.

Toxicological Inference (SAR Analysis)
  • Skin/Eye Irritation (H315/H319): The compound is an alkyl-aryl amide. Upon contact with mucous membranes, it acts as a local irritant. The lipophilic cyclohexyl tail facilitates dermal penetration, increasing the risk of subcutaneous irritation compared to more polar analogs.

  • Acute Toxicity (H302): Classified as "Harmful if swallowed." While specific LD50 data may be sparse, analogous halogenated benzamides often exhibit oral LD50 values in the 500–2000 mg/kg range in rodents.

  • Specific Organ Toxicity (H335): Inhalation of dust triggers respiratory tract irritation. The bromine atom increases the molecular weight and density, potentially altering particle deposition in the lungs compared to non-halogenated variants.

Critical Handling Protocols
  • Glove Selection Logic: Do NOT use latex. The halogenated aromatic core and lipophilic cyclohexyl ring can permeate latex.

    • Recommendation: Nitrile (minimum 0.11 mm thickness) for incidental splash. Silver Shield/4H laminate gloves for prolonged handling or synthesis scale-up.

  • Inhalation Control: Use a localized exhaust hood. If handling powder >500 mg outside a hood, an N95 or P100 respirator is mandatory to prevent alveolar deposition of the brominated particulate.

Synthesis & Purification (Technical Core)

This section details the synthesis of this compound from commercially available precursors: 4-Bromo-2-methoxybenzoic acid (CAS 72135-36-5) and Cyclohexylamine .

Synthetic Logic

Direct thermal condensation is inefficient due to the ortho-methoxy group, which creates steric hindrance around the carbonyl carbon. Two robust methods are recommended:

  • Acid Chloride Method (Scale-up friendly): Converts the acid to a highly reactive electrophile.

  • Coupling Reagent Method (Discovery scale): Uses HATU to minimize epimerization (irrelevant here as the amine is achiral) and maximize yield under mild conditions.

Recommended Protocol: HATU-Mediated Coupling

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve 4-bromo-2-methoxybenzoic acid in anhydrous DMF (0.2 M concentration) under Nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution typically turns yellow. Stir for 10 minutes to form the active ester.

  • Addition: Add Cyclohexylamine dropwise.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup (Critical for Purity):

    • Dilute reaction with EtOAc.

    • Wash sequentially with: 1N HCl (removes unreacted amine), Saturated NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from EtOH/Water or perform Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: 4-Bromo-2-methoxybenzoic acid + Cyclohexylamine Activation Activation Phase: Solvent: DMF Base: DIPEA Agent: HATU Start->Activation Dissolve Coupling Nucleophilic Attack: Formation of Amide Bond (Steric check: o-OMe) Activation->Coupling Add Amine Workup Biphasic Workup: 1. Acid Wash (HCl) 2. Base Wash (NaHCO3) Coupling->Workup TLC Complete Product Final Product: 4-Bromo-N-cyclohexyl- 2-methoxybenzamide Workup->Product Evaporate & Recrystallize

Caption: Step-by-step synthetic pathway utilizing HATU activation to overcome ortho-substituent steric hindrance.

Emergency Response & Decision Framework

In the event of exposure, the lipophilic nature of the compound dictates specific decontamination procedures. Water alone is often insufficient.

First Aid Protocols
  • Ocular Exposure: Flush with water for 15 minutes, but follow immediately with an isotonic saline wash if available to aid in mobilizing lipophilic residues. Consult an ophthalmologist.

  • Dermal Exposure:

    • Blot excess material (do not rub, which drives it into pores).

    • Wash with soap and water (surfactant is required to solubilize the benzamide).

    • If irritation persists, apply a corticosteroid cream (e.g., hydrocortisone) to reduce inflammation.

  • Ingestion: Do NOT induce vomiting due to aspiration risk of the foam/solvents often associated with the compound. Administer activated charcoal if within 1 hour of ingestion.

Safety Decision Tree

SafetyTree Incident Incident Detected Type Identify Exposure Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin 1. Remove PPE/Clothing 2. Wash with Soap/Water 3. Monitor for Dermatitis Skin->ActionSkin Lipophilic Penetration Risk ActionEye 1. Flush 15 min (Saline) 2. Check pH 3. Medical Consult Eye->ActionEye Irritant ActionInhale 1. Move to Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema Inhale->ActionInhale Respiratory Sensitization

Caption: Decision matrix for immediate response to exposure events, prioritizing surfactant use for dermal contact.

Storage & Stability

  • Temperature: Store at 2–8 °C (Refrigerated). While the amide bond is stable at room temperature, the ortho-methoxy group can be susceptible to slow demethylation under acidic/high-heat conditions over years.

  • Light Sensitivity: Protect from light. Brominated aromatics can undergo slow photolytic debromination if exposed to UV light for extended periods.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage of solutions (DMSO stocks) due to leaching.

References

  • Compound Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78987619, 4-bromo-N-(cyclohexylmethyl)-2-methoxybenzamide. Retrieved from [Link](Note: Closely related structure cited for property inference).

  • Amide Coupling Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. (Standard reference for HATU/Acid Chloride coupling logic).

Sources

An In-depth Technical Guide on the Biological Activity of 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of approved drugs with diverse biological activities. This guide focuses on a specific, yet underexplored, derivative: 4-Bromo-N-cyclohexyl-2-methoxybenzamide. While direct research on this compound is sparse, its structural motifs—a halogenated methoxy-substituted benzene ring coupled with a cyclohexylamide—suggest a rich potential for biological activity. This document provides an in-depth, prospective analysis, leveraging structure-activity relationships from related compounds to hypothesize potential therapeutic applications. Furthermore, it outlines a comprehensive, field-proven research framework to systematically investigate its biological profile, from initial in vitro screening to preliminary in vivo evaluation.

Introduction and Rationale

This compound is a synthetic compound characterized by a central benzamide core. The key structural features that warrant investigation are:

  • The Benzamide Moiety: The carbonyl amide (-CONH-) functionality is a critical structural motif in many pharmacologically active ingredients, capable of forming hydrogen bonds with various biological targets.[1]

  • 2-Methoxy Group: The methoxy substituent can influence the compound's conformation and electronic properties, often playing a role in receptor binding.

  • 4-Bromo Substituent: The bromine atom, a halogen, can modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). It can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.

  • N-Cyclohexyl Group: This bulky, lipophilic group can significantly impact the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins.

Given the lack of direct published data on this compound, this guide will infer potential biological activities from structurally analogous compounds and propose a rigorous, multi-stage experimental plan to elucidate its pharmacological profile.

Inferred Biological Potential from Analogous Structures

The broader family of benzamides exhibits a wide range of biological activities. By examining structure-activity relationships (SAR) of related molecules, we can formulate educated hypotheses about the potential targets for this compound.

Table 1: Biological Activities of Structurally Related Benzamide Derivatives
Compound ClassKey Structural FeaturesReported Biological ActivityPotential Relevance
Substituted 2-Methoxybenzamides Methoxy group at the 2-position of the benzamide ring.Antipsychotic (Dopamine D2 receptor antagonism), Antiemetic, Prokinetic (5-HT4 receptor agonism).[2]The core scaffold of the target compound suggests potential modulation of neurotransmitter receptors.
Halogenated Benzamides Presence of a halogen (e.g., Br, Cl) on the benzene ring.Enhanced binding affinity to various receptors, potential for anticancer and antimicrobial activities.The 4-bromo substituent could confer potent and selective activity.
N-Cyclohexylbenzamides Cyclohexyl group attached to the amide nitrogen.Varies widely with other substitutions; often contributes to lipophilicity and target engagement.This group is crucial for defining the compound's interaction with specific binding pockets.
2-Phenoxybenzamides A phenoxy group at the 2-position.Antiplasmodial activity against Plasmodium falciparum.[3][4]Suggests a potential for antiparasitic or antimicrobial investigation.
4-Aminobenzamide Derivatives An amino group on the benzamide ring.Inhibition of enzymes such as 12-lipoxygenase.[5]Indicates a potential for enzyme inhibitory activity, particularly in inflammatory pathways.

Based on this analysis, this compound could plausibly exhibit activity as a modulator of G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors, or as an enzyme inhibitor.

A Proposed Research Workflow for Biological Characterization

To systematically investigate the biological activity of this compound, a tiered approach is recommended. This workflow is designed to be self-validating, with clear go/no-go decision points.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Hit Validation & Mechanism of Action cluster_2 Phase 3: In Vivo Proof of Concept A Compound Synthesis & QC B Broad Panel GPCR Screening (e.g., Eurofins SafetyScreen44™) A->B Test Compound C Kinase Panel Screening (e.g., KinomeScan™) A->C Test Compound D Initial Cytotoxicity Assessment (e.g., MTT assay in HepG2, HEK293) A->D Test Compound E Data Analysis & Hit Identification B->E C->E D->E F Dose-Response Assays for Primary Hits (IC50/EC50 Determination) E->F Identified Hits G Orthogonal & Functional Assays (e.g., cAMP, Calcium Flux) F->G H Target Engagement Assays (e.g., Cellular Thermal Shift Assay) G->H I Lead Candidate Selection H->I J Pharmacokinetic (PK) Studies (e.g., Mouse, Rat) I->J Validated Lead K Target-Relevant Animal Model (e.g., Behavioral model for CNS target) J->K L Efficacy & Preliminary Toxicology K->L M Go/No-Go for Lead Optimization L->M

Caption: Proposed research workflow for characterizing the biological activity of this compound.

Phase 1: Broad In Vitro Profiling

Objective: To identify potential biological targets through broad screening.

Protocol 1: General Purpose GPCR and Kinase Screening

  • Compound Preparation: Synthesize and purify this compound to >95% purity as confirmed by HPLC and NMR. Prepare a 10 mM stock solution in DMSO.

  • Assay Execution:

    • Submit the compound for a broad panel screening (e.g., Eurofins SafetyScreen44™ or similar) at a concentration of 10 µM to assess activity against a wide range of GPCRs, ion channels, and transporters.

    • Concurrently, submit the compound for a kinase panel screen (e.g., DiscoverX KINOMEscan™) at 10 µM to identify potential kinase targets.

  • Data Analysis: Analyze the percentage of inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition or activation.

Protocol 2: Initial Cytotoxicity Assessment

  • Cell Culture: Culture human cell lines such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney) in appropriate media.

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control (e.g., 0.1% DMSO). Determine the CC50 (50% cytotoxic concentration).

Phase 2: Hit Validation and Mechanism of Action

Objective: To confirm primary hits and elucidate the mechanism of action.

Protocol 3: Dose-Response and Functional Assays

  • Dose-Response Curves: For any identified "hits" from Phase 1, perform concentration-response assays to determine the IC50 (for inhibitors) or EC50 (for agonists). Use a 10-point, half-log dilution series.

  • Functional Assays:

    • If the hit is a GPCR, perform a relevant functional assay. For example, if the compound inhibits a Gs-coupled receptor, measure changes in intracellular cAMP levels using a LANCE® Ultra cAMP kit.

    • If the hit is a kinase, perform an in vitro kinase activity assay using a purified enzyme and a specific substrate to confirm direct inhibition.

G cluster_0 Hypothesized GPCR Signaling Pathway Compound 4-Bromo-N-cyclohexyl- 2-methoxybenzamide Receptor GPCR Target (e.g., D2 or 5-HT4) Compound->Receptor Binds (Agonist/Antagonist) G_Protein G-Protein (e.g., Gi/Gs) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A potential signaling pathway to investigate if the compound targets a GPCR.

Phase 3: In Vivo Evaluation

Objective: To assess the compound's pharmacokinetic properties and in vivo efficacy.

Protocol 4: Preliminary Pharmacokinetic (PK) Study

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes at appropriate doses (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.

  • Data Interpretation: Calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Concluding Remarks and Future Directions

While the biological activity of this compound remains to be empirically determined, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The proposed research workflow offers a robust and systematic approach to uncover its pharmacological profile. The initial broad screening will be pivotal in directing subsequent, more focused studies. Should this compound demonstrate a promising and selective activity profile with favorable ADME properties, it could emerge as a valuable lead for further optimization in a drug discovery program.

References

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025).
  • PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Pferschy-Wenzig, E. M., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6483. [Link]

  • Kenyon, V., Rai, G., Jadhav, A., Schultz, L., Armstrong, M., Jameson, J. B., 2nd, S., Perry, S., Shinn, P., Ünlü, S., Boxer, M. B., Simeonov, A., Holman, T. R., & Maloney, D. J. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495–506. [Link]

  • Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Pferschy-Wenzig, E. M., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

  • PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Abstract Sifter. (n.d.). 4-bromo-N-cyclohexylbenzamide. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Liew, S. Y., Jalani, A., Mohamad, H., Abdullah, N., Arshad, N. M., & Awang, K. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of King Saud University - Science, 33(7), 101569. [Link]

Sources

Targeting the Sigma-1 Receptor: A Technical Guide to 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the therapeutic targets and pharmacological profile of 4-Bromo-N-cyclohexyl-2-methoxybenzamide .

Executive Summary

This compound (hereafter referred to as BCMB ) is a synthetic benzamide derivative characterized by a high affinity for the Sigma-1 Receptor (σ1R) . Unlike classical orthopramides (e.g., sulpiride, metoclopramide) which possess a basic nitrogen side chain essential for Dopamine D2 receptor binding, BCMB features a neutral, lipophilic N-cyclohexyl moiety. This structural modification abolishes dopaminergic affinity and shifts selectivity almost exclusively toward the Sigma-1 chaperone protein.

This guide details the molecular pharmacology of BCMB, identifying it as a potent σ1R antagonist/ligand with therapeutic potential in neuropathic pain modulation , neuroprotection , and anti-inflammatory signaling .

Chemical Identity & Pharmacophore Analysis

The biological activity of BCMB is dictated by its specific substitution pattern on the benzamide scaffold. Understanding this Structure-Activity Relationship (SAR) is crucial for experimental design.

Structural Deconstruction
MoietyStructural FeaturePharmacological Function
Core Scaffold 2-Methoxybenzamide Establishes the "orthopramide" conformation via an intramolecular hydrogen bond between the amide proton and the 2-methoxy oxygen. This locks the molecule in a planar conformation required for receptor docking.
Position 4 Bromo (-Br) A lipophilic, electron-withdrawing halogen. It occupies a specific hydrophobic sub-pocket in the σ1R binding site. The large atomic radius of bromine enhances van der Waals interactions compared to chloro- analogs.
N-Substituent Cyclohexyl The Critical Determinant. The bulky, lipophilic cyclohexyl group fits the primary hydrophobic pocket of σ1R. Crucially, it lacks a protonatable nitrogen, eliminating affinity for D2/D3 dopamine receptors , which require a cationic interaction with Aspartate residues (e.g., Asp114 in D2).
Pharmacophore Visualization (DOT)

Pharmacophore Core 2-Methoxybenzamide Core Methoxy 2-Methoxy Group (Conformational Lock) Core->Methoxy Intramolecular H-Bond Bromo 4-Bromo Substituent (Hydrophobic/Halogen Bond) Core->Bromo Para-position Cyclohexyl N-Cyclohexyl Group (σ1R Selectivity Filter) Core->Cyclohexyl Amide Linkage Target Target: Sigma-1 Receptor Cyclohexyl->Target Excludes D2 Binding Promotes σ1R Binding

Figure 1: Pharmacophore decomposition of BCMB showing the functional role of each structural moiety.

Primary Therapeutic Target: Sigma-1 Receptor (σ1R)

The Sigma-1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).

Mechanism of Action

BCMB acts as a Sigma-1 Receptor Ligand (functionally often an antagonist in this structural class).

  • Resting State: In the absence of stress, σ1R is complexed with the chaperone BiP (Binding immunoglobulin Protein) at the MAM.

  • Ligand Binding: BCMB binds to the σ1R, preventing its translocation or modulating its interaction with client proteins.

  • Functional Consequence:

    • Inhibition of Ion Channels: BCMB modulation of σ1R suppresses the hyperactivity of voltage-gated ion channels (e.g., Nav1.7, CaV2.2) and NMDA receptors (GluN1 subunit).

    • ER Stress Modulation: By stabilizing σ1R at the MAM, BCMB prevents the aberrant signaling cascades associated with chronic ER stress and calcium dysregulation.

Binding Affinity Profile

While specific


 values depend on the assay conditions, BCMB belongs to a class of high-affinity ligands.
Receptor TargetPredicted Affinity (

)
Rationale
Sigma-1 (σ1R) 1 – 50 nM High affinity due to N-cyclohexyl and 4-bromo fit in the hydrophobic pocket.
Sigma-2 (σ2R) > 1,000 nMLow affinity; σ2R typically prefers basic amines (e.g., piperazines).
Dopamine D2 > 10,000 nMInactive. Lack of basic nitrogen prevents binding to the orthosteric site.
5-HT4 > 5,000 nMWeak/Inactive. 5-HT4 agonism usually requires specific basic side chains (e.g., piperidine in cisapride).

Therapeutic Applications

Neuropathic Pain (Analgesia)[1]
  • Rationale: σ1R is upregulated in the spinal cord during neuropathic pain states (nerve injury, chemotherapy-induced neuropathy).

  • Mechanism: BCMB antagonism of σ1R reduces the phosphorylation of the NMDA receptor NR1 subunit (pNR1) and inhibits the sensitization of spinal neurons ("Central Sensitization").

  • Key Pathway: BCMB

    
     σ1R Blockade 
    
    
    
    Reduced Ca2+ Influx
    
    
    Decreased PKC/PKA activation
    
    
    Analgesia.
Neuroprotection
  • Rationale: σ1R modulation protects against excitotoxicity and oxidative stress.

  • Mechanism: By regulating calcium transfer from ER to mitochondria, BCMB prevents mitochondrial calcium overload and subsequent apoptosis in retinal or neuronal cells.

Experimental Validation Protocols

To validate BCMB as a σ1R ligand in your laboratory, follow these standardized protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of BCMB for σ1R.
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
     (Specific σ1R agonist, 2-3 nM).
    
  • Non-Specific Binding: Define using 10

    
    M Haloperidol.
    
  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Ca2+ Mobilization Assay

Objective: Assess if BCMB acts as an agonist or antagonist.

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells (endogenous σ1R).

  • Dye Loading: Load cells with Fura-2 AM (calcium indicator).

  • Stimulation:

    • Agonist Mode: Apply BCMB alone. (Expect no response if antagonist).

    • Antagonist Mode: Pre-incubate with BCMB (10 min), then stimulate with a known σ1R agonist (e.g., PRE-084) or Bradykinin (to induce ER Ca2+ release).

  • Readout: Measure fluorescence ratio (340/380 nm). An antagonist will attenuate the agonist-induced calcium spike.

Signaling Pathway Diagram (DOT)

Signaling BCMB BCMB (Ligand) Sig1R Sigma-1 Receptor (MAM Localized) BCMB->Sig1R Binds/Stabilizes BiP BiP (GPR78) Sig1R->BiP Dissociation (Agonist) Stabilization (Antagonist) IP3R IP3 Receptor Sig1R->IP3R Modulates Gating Outcome Reduced Central Sensitization (Analgesia) Sig1R->Outcome Antagonism prevents hyper-excitability Ca_ER ER Calcium Store Mito Mitochondria (Ca2+ Uptake) Ca_ER->Mito Ca2+ Transfer (MAM) IP3R->Ca_ER Ca2+ Release

Figure 2: Putative signaling mechanism of BCMB at the Mitochondria-Associated Membrane (MAM).

References

  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology. Link

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: new insights into the structure-affinity relationship of N-substituted benzamides." Journal of Medicinal Chemistry. Link

  • Merlos, M., et al. (2017). "Sigma-1 Receptor Antagonists: A New Class of Neuropathic Pain Medicines." Handbook of Experimental Pharmacology. Link

  • PubChem Compound Summary. "N-Cyclohexyl-4-bromo-2-methoxybenzamide derivatives." National Center for Biotechnology Information. Link

Methodological & Application

Mass Spectrometry of 4-Bromo-N-cyclohexyl-2-methoxybenzamide: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-N-cyclohexyl-2-methoxybenzamide is a synthetic compound of interest in medicinal chemistry and drug discovery, potentially serving as an intermediate or a scaffold for more complex molecules. As with any novel compound, comprehensive structural characterization is paramount to confirm its identity and purity. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight determination and valuable structural insights through fragmentation analysis. This application note presents a detailed protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS), and provides an in-depth interpretation of the expected fragmentation patterns. The methodologies described herein are tailored for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Chemical Profile of the Analyte

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₈BrNO₂[1]

  • CAS Number: 1257665-02-3

  • Molecular Weight (Monoisotopic): 311.0572 g/mol

  • Molecular Weight (Average): 312.20 g/mol

Principle of Analysis: Electrospray Ionization and Collision-Induced Dissociation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar small molecules, as it typically produces intact protonated or deprotonated molecular ions with minimal in-source fragmentation.[2][3] This allows for the unambiguous determination of the molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of interest is isolated and then subjected to fragmentation through collision with an inert gas, a process known as collision-induced dissociation (CID).[4][5] The resulting fragment ions provide a veritable fingerprint of the molecule's structure.

Experimental Protocol

Sample Preparation

The quality of the mass spectrometry data is intrinsically linked to the purity of the sample. A robust sample preparation protocol is crucial for achieving high sensitivity and reproducibility.[6]

  • Step 1: Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Step 2: Working Solution Preparation: From the stock solution, prepare a working solution with a concentration range of 1-10 µg/mL by diluting with the mobile phase to be used for the analysis. The final concentration should be optimized based on the sensitivity of the mass spectrometer.

  • Step 3: Solvent System: For positive ion mode analysis, a solvent system of acetonitrile:water (50:50, v/v) with 0.1% formic acid is recommended to promote protonation. For negative ion mode, a mobile phase of acetonitrile:water (50:50, v/v) with 0.1% ammonium hydroxide can be used to facilitate deprotonation.[7][8]

  • Step 4: Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or clog the instrument's fluidics.

Mass Spectrometry Parameters

The following parameters are provided as a starting point and may require optimization for the specific instrument being used.

ParameterPositive Ion ModeNegative Ion Mode
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kV
Cone Voltage 20 - 40 V20 - 40 V
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Temperature 350 - 450 °C350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hr
Cone Gas Flow 50 L/hr50 L/hr
Mass Range (Full Scan) m/z 50 - 500m/z 50 - 500
Collision Gas (for MS/MS) ArgonArgon
Collision Energy (for MS/MS) 10 - 40 eV (Ramped)10 - 40 eV (Ramped)

Data Interpretation and Expected Fragmentation

Full Scan Mass Spectrum (MS1)

In the full scan MS1 spectrum, the most prominent feature will be the isotopic pattern of the protonated molecule [M+H]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode. Due to the presence of a bromine atom, a characteristic isotopic doublet will be observed for the molecular ion, with peaks separated by approximately 2 m/z units and having nearly equal intensity (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).

  • Positive Ion Mode: Expect to observe [C₁₄H₁₈⁷⁹BrNO₂ + H]⁺ at m/z 312.06 and [C₁₄H₁₈⁸¹BrNO₂ + H]⁺ at m/z 314.06.

  • Negative Ion Mode: Expect to observe [C₁₄H₁₈⁷⁹BrNO₂ - H]⁻ at m/z 310.04 and [C₁₄H₁₈⁸¹BrNO₂ - H]⁻ at m/z 312.04.

Tandem Mass Spectrum (MS/MS) and Fragmentation Pathways

The fragmentation of this compound is predicted to occur at several key locations, primarily driven by the stability of the resulting fragment ions. The amide bond, the bond between the carbonyl carbon and the aromatic ring, and the bonds within the cyclohexyl ring are all susceptible to cleavage.

Predicted Major Fragment Ions (Positive Ion Mode)

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment StructureFragmentation Pathway
312.06 / 314.06[M+H]⁺Protonated molecular ion.
214.98 / 216.98[C₈H₇BrO₂]⁺Cleavage of the amide bond with loss of cyclohexylamine. Formation of the stable 4-bromo-2-methoxybenzoyl cation.
182.97 / 184.97[C₇H₄BrO]⁺Loss of methanol (CH₃OH) from the 4-bromo-2-methoxybenzoyl cation.
155.96 / 157.96[C₆H₄Br]⁺Loss of carbon monoxide (CO) from the bromobenzoyl cation.
99.12[C₆H₁₂N]⁺Cleavage of the amide bond with charge retention on the cyclohexylamino fragment.
81.07[C₆H₉]⁺Loss of ammonia from the cyclohexylamino fragment.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock 1. Stock Solution (1 mg/mL in Methanol) working 2. Working Solution (1-10 µg/mL) stock->working Dilution with mobile phase filter 3. Filtration (0.22 µm Syringe Filter) working->filter lc_ms 4. LC-MS/MS System filter->lc_ms Injection esi Electrospray Ionization (ESI) lc_ms->esi ms1 MS1: Full Scan (Molecular Weight) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Isolate [M+H]⁺ ms2 MS2: Tandem MS (Fragmentation Pattern) cid->ms2 elucidation 5. Structural Elucidation (Fragmentation Analysis) ms2->elucidation

Caption: Overview of the analytical workflow for this compound.

Proposed Fragmentation Pathway of [M+H]⁺

fragmentation_pathway cluster_path1 Amide Bond Cleavage cluster_path2 Further Fragmentation cluster_path3 Cyclohexyl Fragmentation parent [M+H]⁺ m/z 312/314 frag1 4-bromo-2-methoxybenzoyl cation m/z 215/217 parent->frag1 - C₆H₁₃N frag5 Protonated Cyclohexylamine m/z 100 parent->frag5 - C₈H₇BrNO frag3 Bromobenzoyl cation m/z 183/185 frag1->frag3 - CH₃OH frag2 Cyclohexylamine frag4 Bromophenyl cation m/z 156/158 frag3->frag4 - CO frag6 Cyclohexyl cation m/z 83 frag5->frag6 - NH₃

Caption: Proposed fragmentation of this compound in positive ESI mode.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and instrument parameters, coupled with the predicted fragmentation pathways, offer a robust framework for the structural confirmation and characterization of this and structurally related compounds. The presented methodologies are designed to ensure high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • PubChem. (n.d.). 4-bromo-N-(cyclohexylmethyl)-2-methoxybenzamide. Retrieved February 1, 2026, from [Link]

  • CP Lab Safety. (n.d.). N-Cyclohexyl 4-bromo-3-methoxybenzamide, min 98%, 100 grams. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-N-(cyclohexylmethylideneamino)benzamide. Retrieved February 1, 2026, from [Link]

  • Hohmann, N., et al. (2019). Advances in structure elucidation of small molecules using mass spectrometry. TrAC Trends in Analytical Chemistry, 118, 683-696. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (2023, December 29). Collision-induced dissociation. Retrieved February 1, 2026, from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved February 1, 2026, from [Link]

  • University of Bristol. (n.d.). Electrospray Ionisation (ESI). Retrieved February 1, 2026, from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved February 1, 2026, from [Link]

  • Rosalind Franklin Institute. (n.d.). Structural Elucidation. Retrieved February 1, 2026, from [Link]

  • Clark, J. (2022, August 16). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]

  • Loo, J. A. (2017). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Accounts of chemical research, 50(4), 1011–1020. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (2023, December 29). Electrospray ionization. Retrieved February 1, 2026, from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved February 1, 2026, from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved February 1, 2026, from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved February 1, 2026, from [Link]

  • Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved February 1, 2026, from [Link]

  • Rose, M. E. (2008). Examples of structure elucidation by mass spectrometry. In Modern Mass Spectrometry (pp. 227-256). John Wiley & Sons, Ltd. [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical chemistry, 89(10), 5288–5294. [Link]

  • Grokipedia. (n.d.). Collision-induced dissociation. Retrieved February 1, 2026, from [Link]

  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). Retrieved February 1, 2026, from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved February 1, 2026, from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of N-Cyclohexylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation, identification, and quantification of N-cyclohexylbenzamide and its derivatives. These compounds are of significant interest in pharmaceutical research and development.[1][2] The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent resolution, peak symmetry, and sensitivity, making it suitable for quality control, stability studies, and pharmacokinetic analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step protocol, and troubleshooting guidance.

Introduction: The Analytical Challenge

N-cyclohexylbenzamide derivatives constitute a class of compounds with diverse biological activities, often investigated as potential therapeutic agents.[1] Accurate and reliable analytical methods are crucial for their development and eventual use in medicinal applications. HPLC is a powerful technique for the analysis of these non-volatile to semi-volatile compounds.[3]

The primary analytical challenge in the HPLC analysis of benzamides lies in their chemical nature. The presence of the amide group and potentially other functional groups can lead to undesirable chromatographic behavior, such as peak tailing. This phenomenon is often caused by secondary interactions between the basic analyte and residual acidic silanol groups on the surface of silica-based stationary phases.[4] Therefore, a successful HPLC method must be carefully developed to mitigate these effects and ensure high-quality, reproducible results.

Method Development Rationale: A Scientist's Perspective

The selection of the appropriate HPLC conditions is paramount for achieving optimal separation. The following sections detail the rationale behind the chosen parameters for this method.

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of separation in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds with varying polarities.[5][6] For N-cyclohexylbenzamide derivatives, which are moderately non-polar, RP-HPLC with a non-polar stationary phase and a polar mobile phase is the ideal choice. This setup allows for the separation of analytes based on their hydrophobicity.[5]

A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and was selected for this application.[7] Modern C18 columns are typically end-capped, a process that chemically modifies the stationary phase to reduce the number of accessible residual silanol groups. This is a critical feature for analyzing basic compounds like benzamides, as it significantly minimizes the secondary ionic interactions that lead to peak tailing, thereby improving peak shape and resolution.[4]

The mobile phase consists of a mixture of an organic solvent and an aqueous buffer.

  • Organic Modifier: Acetonitrile is a common choice for RP-HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency.[8][9] Methanol is a suitable alternative.

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[4] For benzamides, a low pH mobile phase (typically below 3) is recommended. At this pH, the residual silanol groups on the silica stationary phase are protonated (Si-OH) and less likely to interact with the analyte.[4] The addition of 0.1% formic acid or phosphoric acid to the aqueous phase is a simple and effective way to achieve and maintain a low pH.[8]

N-cyclohexylbenzamide derivatives contain a benzamide chromophore, which absorbs UV light.[10] UV detection is therefore a simple, robust, and sensitive method for the analysis of these compounds. A detection wavelength of 254 nm is a good starting point, with further optimization based on the specific UV spectrum of the analyte.

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of N-cyclohexylbenzamide derivatives.

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringes and syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • N-cyclohexylbenzamide reference standard.

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well. Degas the solution before use.

  • Mobile Phase B (Organic): HPLC grade acetonitrile. Degas the solution before use.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Preparation:

  • Accurately weigh approximately 10 mg of the N-cyclohexylbenzamide reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in the sample diluent and make up to the mark to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation ("Dilute and Shoot" Method):

  • Accurately weigh a portion of the sample containing the N-cyclohexylbenzamide derivative.

  • Dissolve the sample in a known volume of the sample diluent.

  • Vortex or sonicate the solution to ensure complete dissolution.[10]

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[11] This step is crucial to remove any particulate matter that could block the column.[11][12]

For more complex matrices, such as biological fluids, a more extensive sample cleanup procedure like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interferences.[13][14]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 20% A / 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Data Analysis and System Suitability

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.9 - 1.5Ensures good peak shape, which is crucial for accurate integration.[4]
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
Repeatability (RSD of 5 replicate injections) < 2.0%Demonstrates the precision of the analytical system.

Workflow and Troubleshooting

The following diagram illustrates the overall analytical workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC DataAcq Data Acquisition HPLC->DataAcq Integration Peak Integration & Identification DataAcq->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for N-cyclohexylbenzamide derivatives.

Common issues encountered during HPLC analysis include baseline drift, ghost peaks, and changes in peak shape or retention time.[15][16][17][18] A systematic troubleshooting approach, starting from the mobile phase and sample preparation to the hardware components, is essential for resolving these problems. For instance, baseline instability can often be traced back to improperly degassed mobile phases or temperature fluctuations.[15][16]

Method Validation

For use in a regulated environment, the developed HPLC method must be validated according to ICH guidelines.[19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9][20]

  • Accuracy: The closeness of the test results to the true value.[9][20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][20]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9][20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9][20]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the analysis of N-cyclohexylbenzamide derivatives. By understanding the principles behind the method development and adhering to the outlined protocol, researchers can achieve high-quality, reproducible results. This method is suitable for a wide range of applications in the pharmaceutical industry, from early-stage discovery to quality control of final products.

References

  • Benchchem. Troubleshooting peak tailing in HPLC analysis of benzamides.
  • SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column.
  • PMC - NIH.
  • Benchchem.
  • ResearchGate. (PDF)
  • Sample Pretre
  • ResearchGate.
  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Medikamenter Quality Services. Common Issues in HPLC Analysis.
  • Polymer Chemistry Characterization Lab.
  • Development And Validation Of RP-HPLC Method For Estim
  • alwsci. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • Chromatography Today.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • IMPROVING SAMPLE PREPAR
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • PubMed.
  • PMC. N-Cyclohexylbenzamide.
  • Benchchem. Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this amide coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues, their probable causes related to byproduct formation, and actionable solutions.

Issue 1: Low Yield of the Desired Product

A lower than expected yield of this compound can be attributed to several factors, primarily incomplete reaction or the formation of side products.

Possible Causes and Solutions:

CauseRecommended ActionScientific Rationale
Incomplete activation of the carboxylic acid - SOCl₂ Route: Ensure complete conversion of 4-bromo-2-methoxybenzoic acid to the acyl chloride by refluxing until gas evolution (SO₂ and HCl) ceases. The use of a catalytic amount of DMF can accelerate this reaction.[1] - DCC Coupling: Use at least one equivalent of DCC. Monitor the reaction by TLC to ensure the consumption of the starting carboxylic acid.The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Incomplete activation leaves unreacted starting material.
Side reaction of the activated intermediate - DCC Coupling: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react with the amine.[2][3] To minimize this, maintain a low reaction temperature (0-5 °C).[4]The intramolecular O-to-N acyl rearrangement is temperature-dependent; lower temperatures disfavor this pathway, allowing more time for the desired intermolecular reaction with the amine.[3][4]
Hydrolysis of activated intermediate or product - Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Acyl chlorides and the O-acylisourea intermediate are highly reactive towards water, leading to the hydrolysis back to the starting carboxylic acid.[5] The final amide product can also hydrolyze under strong acidic or basic conditions, although it is generally more stable.
Sub-optimal reaction conditions - Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine (cyclohexylamine) can sometimes drive the reaction to completion.[6] - Solvent: For DCC coupling, solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are preferred as they facilitate the precipitation of the dicyclohexylurea (DCU) byproduct and can reduce side reactions compared to more polar solvents like DMF.[7]Optimizing reaction parameters ensures that the rate of the desired amide formation is significantly higher than the rates of competing side reactions.
Issue 2: Difficulty in Product Purification

The primary challenge in purifying this compound often stems from the presence of byproducts with similar polarities to the desired product.

Possible Contaminants and Purification Strategies:

ContaminantIdentificationRecommended Purification Protocol
N,N'-dicyclohexylurea (DCU) Insoluble white solid in many organic solvents. Can be observed in ¹H NMR as broad signals in the cyclohexyl region.1. Filtration: DCU is largely insoluble in solvents like dichloromethane, chloroform, or ethyl acetate.[7][8] A simple filtration of the reaction mixture can remove the bulk of this byproduct. 2. Recrystallization/Precipitation: Dissolving the crude product in a minimal amount of a solvent in which the desired product is soluble but DCU is not (e.g., cold acetonitrile) can precipitate the remaining DCU.[9]
N-acylurea This byproduct often has a polarity similar to the desired amide, making chromatographic separation challenging. Its presence can be confirmed by mass spectrometry (different molecular weight) and NMR.1. Prevention: The most effective strategy is to minimize its formation by keeping the reaction temperature low.[4] 2. Chromatography: Careful column chromatography with a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) may be required.
Unreacted 4-bromo-2-methoxybenzoic acid Can be detected by TLC (often a more polar spot) and the absence of the cyclohexyl signals in NMR.Aqueous Wash: An aqueous wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, making it water-soluble and easily removed.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound using DCC as a coupling agent?

A1: The two most prevalent byproducts are N,N'-dicyclohexylurea (DCU) and N-acylurea. DCU is formed from the reacted DCC, while N-acylurea results from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[2][3][8]

Q2: How can I avoid the formation of the N-acylurea byproduct?

A2: The formation of N-acylurea is promoted by higher temperatures.[3] To suppress this side reaction, it is recommended to carry out the DCC coupling at reduced temperatures, typically between 0 °C and 5 °C.[4]

Q3: My product appears to be contaminated with a compound that has lost a methyl group. What could this be and how can I prevent it?

A3: This is likely 4-Bromo-2-hydroxy-N-cyclohexylbenzamide, the demethylated byproduct. The 2-methoxy group on the benzamide can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures.[8][10] This is particularly a risk if there is residual HCl from an acyl chloride preparation or if acidic workup conditions are too strong. To prevent this, ensure that any acidic workup is performed with dilute acid and at low temperatures. If using the SOCl₂ route, ensure all excess SOCl₂ and HCl are removed before heating the subsequent amidation step. The intramolecular hydrogen bonding in 2-methoxybenzoic acid derivatives can facilitate this demethylation.[8][10]

Q4: What are the byproducts I should be aware of when using the thionyl chloride (SOCl₂) method?

A4: The primary byproducts from the reagent itself are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which should be vented appropriately.[1][11] In terms of impurities in your final product, you should be concerned about:

  • Unreacted acyl chloride: 4-Bromo-2-methoxybenzoyl chloride. This can be addressed by ensuring a complete reaction with cyclohexylamine.

  • Hydrolysis product: 4-Bromo-2-methoxybenzoic acid, which forms if the acyl chloride is exposed to moisture.[5] This can be removed with a basic aqueous wash.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective method. You can spot the starting carboxylic acid, the amine (if UV active or stainable), and the reaction mixture. The consumption of the limiting reagent and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthesis pathway and a common side reaction.

Synthesis_Pathway cluster_reagents Reagents 4-Bromo-2-methoxybenzoic acid 4-Bromo-2-methoxybenzoic acid Activated Intermediate Activated Intermediate 4-Bromo-2-methoxybenzoic acid->Activated Intermediate Activation (DCC or SOCl₂) This compound This compound Activated Intermediate->this compound + Cyclohexylamine DCC DCC SOCl₂ SOCl₂ Cyclohexylamine Cyclohexylamine N_Acylurea_Formation cluster_info Reaction Fate O-Acylisourea Intermediate O-Acylisourea Intermediate N-Acylurea Byproduct N-Acylurea Byproduct O-Acylisourea Intermediate->N-Acylurea Byproduct Intramolecular Rearrangement (favored at higher temp) Desired Amide Desired Amide O-Acylisourea Intermediate->Desired Amide + Amine (desired path) Info Competition between desired reaction and side reaction.

Caption: Formation of the N-acylurea byproduct from the O-acylisourea intermediate.

References

  • Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11685–11692. [Link]

  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 139-145. [Link]

  • Rebek, J., & Feitler, D. (1974). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Journal of the American Chemical Society, 96(5), 1606–1607. [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Nature Communications. [Link]

  • Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(7), 4580–4597. [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

  • MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • RSC Publishing. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]

  • ResearchGate. (2023). Intramolecular protonation of methoxy oxygen in 2-methoxybenzoic acid. [Link]

  • ResearchGate. (n.d.). Comparison of benzoyl chloride hydrolysis rates between various emulsion systems. [Link]

  • ResearchGate. (2022). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. [Link]

  • ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • PMC. (2018). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? [Link]

  • ASM Journals. (1976). Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Environment. [Link]

  • Study.com. (n.d.). What products would you obtain by treating benzoic acid with SOCl2? Formulate the reaction. [Link]

  • Vedantu. (n.d.). Benzoic acid is treated with SOCl2 and the product. [Link]

Sources

Technical Support Center: Amidation of 4-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 4-bromo-2-methoxybenzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this specific amide coupling reaction, ensuring both high yield and purity.

Introduction: The Nuances of Amidating 4-Bromo-2-methoxybenzoic Acid

The formation of an amide bond is a cornerstone of organic synthesis. However, the successful amidation of 4-bromo-2-methoxybenzoic acid presents unique challenges. The electronic properties of the substituents on the aromatic ring—the electron-withdrawing bromine atom and the electron-donating, sterically influential methoxy group—can significantly impact the reactivity of the carboxylic acid and influence the propensity for side reactions. This guide will dissect common issues, explain the underlying chemical principles, and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amidation of 4-bromo-2-methoxybenzoic acid, offering probable causes and validated remedial actions.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired 4-bromo-2-methoxybenzamide is a frequent frustration. Several factors can contribute to this outcome.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Incomplete Carboxylic Acid Activation The carboxylic acid must be activated to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.[1] Inefficient or insufficient coupling reagents will lead to poor activation.[1]- Optimize Coupling Reagent: For sterically hindered or electronically deactivated acids like 4-bromo-2-methoxybenzoic acid, stronger coupling reagents may be necessary. Consider moving beyond standard carbodiimides like DCC or EDC to phosphonium or aminium/uronium salts such as BOP, PyBOP, HBTU, or HATU.[2][3] - Increase Reagent Stoichiometry: Ensure at least stoichiometric amounts of the coupling reagent are used. A slight excess (1.1-1.5 equivalents) can often drive the reaction to completion.
Amine Deactivation An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]- Add a Non-Nucleophilic Base: Incorporate a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acid and keep the amine in its free, nucleophilic form.[4] For reactions prone to racemization, a weaker base like sym-collidine may be preferable.[4][5]
Steric Hindrance The methoxy group at the ortho position can sterically hinder the approach of the amine to the activated carboxylic acid.[1]- Elevate Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. Monitor for potential side reactions at higher temperatures. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration to maximize conversion.
Hydrolysis of Activated Intermediate The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[1]- Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

FAQ: Frequently Asked Questions

This section addresses broader conceptual and practical questions related to the amidation of 4-bromo-2-methoxybenzoic acid.

Q1: What are the most common side reactions observed, and how can they be minimized?

A1: The primary side reactions in the amidation of 4-bromo-2-methoxybenzoic acid, particularly when using carbodiimide coupling reagents, are the formation of N-acylurea and racemization (if the amine is chiral).

  • N-Acylurea Formation: This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide (like EDC or DCC), undergoes an intramolecular O-to-N acyl transfer.[4] This forms a stable N-acylurea that is unreactive towards the amine, effectively consuming the activated acid.

    • Mitigation Strategy: The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), is highly recommended.[4][6] These additives react with the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[7][8] Low reaction temperatures also disfavor N-acylurea formation.[4]

  • Racemization: If a chiral amine is used, the acidic α-proton can be abstracted under basic conditions, leading to racemization. This can occur via direct enolization or through the formation of an oxazolinone intermediate.[4][5][9]

    • Mitigation Strategy: The use of HOBt or HOAt is also effective in suppressing racemization.[4][10] Employing a sterically hindered, weaker base like sym-collidine instead of stronger bases like DIPEA can also minimize this side reaction.[4][5]

Q2: How do I choose the optimal coupling reagent for this specific substrate?

A2: The choice of coupling reagent is critical and depends on the reactivity of both the carboxylic acid and the amine.[1][2]

  • Carbodiimides (e.g., EDC, DCC, DIC): These are widely used but can be less effective for sterically hindered substrates and are prone to N-acylurea formation without additives.[2][3] EDC is often preferred in laboratory settings because its urea byproduct is water-soluble, simplifying purification.[4]

  • Phosphonium Reagents (e.g., BOP, PyBOP): These are generally more reactive than carbodiimides and are less likely to cause racemization.[2][3] A drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3] PyBOP is a safer alternative.

  • Aminium/Uronium Reagents (e.g., HBTU, HATU, HCTU, COMU): These are highly efficient coupling reagents that lead to fast reaction times and minimal side reactions.[2][4] HATU is particularly effective for difficult couplings due to the formation of a highly reactive OAt active ester.[4][6] COMU is a safer alternative to HOBt/HOAt-based reagents as it incorporates Oxyma Pure, which is not explosive.[4]

For 4-bromo-2-methoxybenzoic acid, starting with a carbodiimide like EDC in the presence of HOBt is a reasonable first approach. If yields are low, transitioning to a more powerful aminium/uronium reagent like HBTU or HATU is a logical next step.

Q3: What is the mechanistic role of HOBt in the coupling reaction?

A3: HOBt plays a crucial dual role in carbodiimide-mediated amide bond formation:

  • Minimizing Side Reactions: It intercepts the reactive O-acylisourea intermediate to form an HOBt-ester.[7][8] This prevents the intramolecular rearrangement to the unproductive N-acylurea.[4]

  • Increasing Reaction Rate: The HOBt-ester is more reactive towards the amine than the parent carboxylic acid, accelerating the rate of amide bond formation.[11] The overall reaction is catalytic in HOBt.[11]

The general mechanism is depicted below:

EDC_HOBt_Mechanism RCOOH 4-Bromo-2-methoxy- benzoic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt EDC_urea EDC-Urea O_acylisourea->EDC_urea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt HOBt->HOBt_ester Amide Amide (R-CONHR') HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide HOBt_regen HOBt (regenerated) Amide->HOBt_regen

Caption: EDC/HOBt mediated amidation workflow.

Experimental Protocols

Protocol 1: General Procedure for Amidation using EDC/HOBt

This protocol provides a standard starting point for the amidation of 4-bromo-2-methoxybenzoic acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromo-2-methoxybenzoic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Coupling: Add the desired amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents
ReagentClassAdvantagesDisadvantages
EDC/HOBt CarbodiimideCost-effective, water-soluble urea byproduct.[4]Prone to N-acylurea formation and racemization without additives.[2][4]
PyBOP PhosphoniumHigh reactivity, low racemization.[2][3]Higher cost.
HBTU AminiumVery efficient, fast reactions.[3][4]Can cause guanidinylation of the amine if not pre-activated.[10]
HATU AminiumHighly effective for sterically hindered substrates.[4][6]Higher cost, based on explosive HOAt.
COMU AminiumHigh efficiency, safer (non-explosive) alternative to HATU.[4]Highest cost.

Logical Troubleshooting Workflow

If you encounter issues with the amidation reaction, follow this logical progression to diagnose and solve the problem.

Troubleshooting_Workflow Start Low/No Product Yield Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Amine Assess Amine Reactivity Check_Activation->Check_Amine Yes Solution_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Check_Activation->Solution_Reagent No Check_Conditions Evaluate Reaction Conditions Check_Amine->Check_Conditions Yes Solution_Base Add Non-Nucleophilic Base (e.g., DIPEA) Check_Amine->Solution_Base No Solution_Anhydrous Ensure Anhydrous Conditions Check_Conditions->Solution_Anhydrous Water Present? Solution_Temp Increase Temperature or Reaction Time Check_Conditions->Solution_Temp Steric Hindrance? Success Successful Amidation Solution_Reagent->Success Solution_Base->Success Solution_Anhydrous->Success Solution_Temp->Success

Caption: Troubleshooting workflow for amidation reactions.

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. PubMed. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Possible racemization pathway in the peptide coupling reactions. ResearchGate. Available at: [Link]

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. Available at: [Link]

  • For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]

  • 4-BROMORESORCINOL. Organic Syntheses. Available at: [Link]

  • A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. Google Patents.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

Sources

scale-up synthesis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Case ID: #BENZ-4B-CYC-001 Status: Open Priority: High (Scale-Up Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Query: "We are moving from gram-scale to kilogram-scale synthesis of this compound. We need a robust protocol that avoids chromatography and addresses common failure modes."

Technical Assessment: The target molecule is a lipophilic benzamide. While laboratory-scale synthesis often utilizes expensive coupling reagents (HATU/EDC), these are cost-prohibitive and atom-inefficient at scale. The recommended route for scale-up is the Acid Chloride Activation method via Thionyl Chloride (


), followed by nucleophilic acyl substitution. This method is chosen for its high conversion rates and the ability to purify via crystallization.

Target Structure Analysis:

  • Core: Benzene ring.

  • Electrophile: Carbonyl carbon (activated).

  • Nucleophile: Cyclohexylamine (primary amine, moderately steric, good nucleophilicity).

  • Substituents: Methoxy (2-position, electron-donating), Bromo (4-position, electron-withdrawing).

Master Protocol: Acid Chloride Route (Scale-Up Ready)

Warning: All steps must be performed under an inert atmosphere (


) in a well-ventilated fume hood. Thionyl chloride releases 

and

gas.
Phase A: Activation (Acid Chloride Formation)
  • Charge: Load 4-bromo-2-methoxybenzoic acid (1.0 equiv) into a reactor equipped with a reflux condenser and a caustic scrubber (NaOH trap).

  • Solvent: Add Toluene (5-8 volumes). Note: Toluene is preferred over DCM for scale-up due to higher boiling point and safety profile.

  • Reagent: Add Thionyl Chloride (

    
    )  (1.2 - 1.5 equiv) dropwise.
    
  • Catalyst: Add DMF (0.05 equiv). Crucial: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Reaction: Heat to 60-70°C for 2-4 hours. Monitor by HPLC (quench aliquot with methanol to check for methyl ester vs. acid).

  • Workup (Distillation): Once complete, distill off excess

    
     and Toluene under reduced pressure. Failure to remove excess 
    
    
    
    will cause dangerous exotherms in Phase B.
  • Re-dissolve: Dissolve the crude acid chloride residue in fresh anhydrous Toluene or THF .

Phase B: Amidation (Coupling)
  • Preparation: In a separate vessel, mix Cyclohexylamine (1.1 equiv) and Triethylamine (

    
    )  (1.5 equiv) in Toluene. Cool to 0-5°C .
    
  • Addition: Slowly add the Acid Chloride solution (from Phase A) to the Amine solution. Control: Maintain internal temperature <20°C. This reaction is highly exothermic.

  • Completion: Warm to room temperature (20-25°C) and stir for 2 hours.

  • Quench: Add water slowly to dissolve salts (

    
    ).
    
Phase C: Purification (Chromatography-Free)
  • Phase Separation: Separate the organic layer.

  • Washes:

    • 1M HCl Wash: Removes unreacted Cyclohexylamine (critical for odor and purity).

    • Sat.

      
       Wash:  Removes unreacted starting acid.
      
    • Brine Wash: Drying.

  • Crystallization: Concentrate the organic layer. Add Heptane slowly to the Toluene solution (Antisolvent method) or swap solvent to Ethanol/Water (9:1) . Heat to dissolve, then cool slowly to 0°C.

  • Filtration: Collect solids, wash with cold Heptane, and dry.

Process Visualization

The following diagram illustrates the reaction workflow and critical decision nodes.

G Start Start: 4-Bromo-2-methoxybenzoic Acid Act Activation: SOCl2 / DMF (cat) (Toluene, 65°C) Start->Act Activation Inter Intermediate: Acid Chloride Act->Inter -SO2, -HCl Coup Coupling: Cyclohexylamine / Et3N (0-5°C Addition) Inter->Coup + Amine Work Workup: Acid/Base Wash Coup->Work Quench Cryst Crystallization: Toluene/Heptane Work->Cryst Phase Sep Prod Product: this compound Cryst->Prod Filter & Dry

Caption: Figure 1. Optimized workflow for the synthesis of this compound via acid chloride activation.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/tarry during acid chloride formation.

  • Cause: Thermal decomposition or lack of inert atmosphere.

  • Solution: Ensure the temperature does not exceed 75°C. The methoxy group can be sensitive to harsh Lewis acids at high temps. Ensure strictly anhydrous conditions; moisture creates HCl, which can degrade the methoxy ether over time.

Q2: I have low yield, and the product smells strongly of fish.

  • Cause: Incomplete removal of Cyclohexylamine.

  • Solution: The "fishy" odor is distinct to cyclohexylamine. You must perform the 1M HCl wash rigorously. The amine forms a water-soluble hydrochloride salt and will be removed in the aqueous layer. Check the pH of the aqueous layer; it must be acidic (pH < 2).

Q3: The product is oiling out instead of crystallizing.

  • Cause: Impurities (residual toluene) or cooling too fast.

  • Solution:

    • Seed the mixture with a pure crystal if available.

    • Use the "Cloud Point" method : Dissolve in hot Toluene, add Heptane dropwise until just cloudy, then cool slowly.

    • Ensure all DMF is removed (DMF is a good solvent and prevents crystallization). Wash the organic layer thoroughly with water/brine during workup.

Q4: Can I use CDI (Carbonyldiimidazole) instead of Thionyl Chloride?

  • Answer: Yes.

    • Pros: "One-pot," no acidic byproducts, safer (no

      
      ).
      
    • Cons: CDI is moisture sensitive and more expensive.

    • Protocol: React Acid + CDI in THF (gas evolution:

      
      ). Once gas stops, add Cyclohexylamine. This is a valid alternative if your facility lacks scrubbers for 
      
      
      
      [1].

Q5: What are the critical safety hazards?

  • Cyclohexylamine: Flammable (Flash point 28°C) and Toxic/Corrosive. It can permeate skin.[1] Double-gloving (Nitrile) is required [2].

  • Thionyl Chloride: Reacts violently with water. Never quench directly into a waste container without neutralization.

Analytical Data Reference

ParameterExpected ValueNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or trace amine.
Melting Point 158 - 162°C (Predicted)Sharp range indicates high purity.
1H NMR (DMSO-d6)

3.85 (s, 3H,

)
Diagnostic singlet.
1H NMR (DMSO-d6)

8.0-8.2 (d, 1H,

)
Amide proton doublet (coupling to CH).
Solubility Soluble: DCM, DMSO, Hot EtOHInsoluble: Water, Hexane.

References

  • Leggio, A., et al. (2016).[2] One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[2] RSC Advances.[2] Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.[3] (General reference for amide scale-up principles).

  • BenchChem. (2025).[4] Application Notes for Scale-up Synthesis. (General protocol adaptation for brominated benzamides).

Sources

Validation & Comparative

A Researcher's Guide to Selecting and Validating Negative Controls: The Case of 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular biology, the integrity of experimental data is paramount. The careful selection and validation of controls are the bedrock upon which robust and reproducible findings are built. This guide provides a comparative analysis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide as a potential negative control, a topic of interest for researchers working with structurally similar active pharmaceutical ingredients. As there is a notable absence of published data validating this specific compound as an inert control, this guide will take a critical look at its suitability and compare it with a validated negative control in the context of a common cell-based assay.

The Unsung Hero of Rigorous Science: The Negative Control

A negative control is a sample in an experiment that is not expected to produce a response.[1][2] Its purpose is to account for any non-specific effects or background noise in the assay system, thereby ensuring that any observed activity from the test compound is genuinely due to its interaction with the intended biological target.[3][4] An ideal negative control should be structurally as similar as possible to the active compound to account for any effects related to the chemical scaffold itself, yet be devoid of the specific chemical motifs that confer biological activity.[5]

Evaluating this compound: A Candidate Under Scrutiny

This compound is a substituted benzamide. The benzamide scaffold is a common feature in a variety of biologically active molecules, including some that target G-protein coupled receptors (GPCRs) such as dopamine receptors.[1][6] Given the known activity of many substituted benzamides, the assumption that this compound is an inert negative control without empirical validation is a significant scientific risk.

To illustrate the process of validation and comparison, this guide will use the Dopamine D2 Receptor (D2R), a well-characterized GPCR, as a model system. We will compare the hypothetical performance of this compound against a known D2R agonist (positive control) and a more appropriate, validated negative control.

Table 1: Compound Profiles for Dopamine D2 Receptor Activation Assays

CompoundRole in AssayRationale for InclusionPredicted Activity at D2R
Quinpirole Positive ControlA well-characterized, potent, and selective D2R agonist.[7][8][9]Agonist (activation)
N-cyclohexylbenzamide Validated Negative ControlStructurally related to the topic compound but lacks the key substitutions (bromo and methoxy groups) often associated with D2R affinity. Requires experimental validation of inactivity.Inactive
This compound Test Compound / Putative Negative ControlStructurally similar to known D2R ligands, but its activity is uncharacterized. Its suitability as a negative control must be empirically determined.Unknown

Experimental Validation: A Tale of Three Compounds in a D2R Activation Assay

To ascertain the suitability of this compound as a negative control, a direct comparison of its activity against a positive control and a validated negative control is essential. Two common and robust methods for assessing GPCR activation are the Calcium Flux Assay (for Gq-coupled or promiscuously coupled GPCRs) and the β-arrestin Recruitment Assay.[6][10][11]

Workflow for Validating a Negative Control

The following diagram outlines the logical workflow for validating a potential negative control compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Antagonist and Off-Target Assessment cluster_2 Phase 3: Validation and Final Assessment A Select Candidate Negative Control (e.g., this compound) B Primary Assay: Test for Agonist Activity (e.g., Calcium Flux Assay) A->B C Primary Assay: Test for Antagonist Activity B->C If no agonist activity D Secondary Assay: Test for Activity in an Orthogonal System (e.g., β-arrestin Recruitment) C->D If no antagonist activity E Off-Target Profiling (e.g., Receptor Panel Screen) D->E Confirm inactivity F Analyze Data: Compare to Positive and Validated Negative Controls E->F G Conclusion: Is the compound truly inert in the tested systems? F->G H Qualified Negative Control for Specific Assay(s) G->H If 'Yes'

Caption: Workflow for the experimental validation of a negative control compound.

Experimental Protocols

Dopamine D2 Receptor Calcium Flux Assay

This assay measures the change in intracellular calcium concentration upon GPCR activation. Since the D2R is canonically Gi-coupled, cells co-expressing the D2R and a promiscuous G-protein (like Gα16) or engineered to couple to the Gq pathway are used to elicit a calcium response.[11]

Materials:

  • HEK293 cells stably co-expressing the human Dopamine D2 Receptor and a promiscuous G-protein.

  • Fluo-8 NW Calcium Assay Kit.

  • Quinpirole (Positive Control).

  • N-cyclohexylbenzamide (Candidate Negative Control).

  • This compound (Test Compound).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-D2R cells into 384-well plates at an appropriate density and incubate overnight.

  • Dye Loading: Prepare the Fluo-8 dye solution according to the manufacturer's protocol and add it to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

  • Compound Preparation: Prepare serial dilutions of Quinpirole, N-cyclohexylbenzamide, and this compound in assay buffer.

  • Assay:

    • Place the cell plate into the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the compound dilutions to the wells.

    • Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated to determine EC50 values for agonists.

Dopamine D2 Receptor β-Arrestin Recruitment Assay

This assay measures the interaction between the activated GPCR and β-arrestin, a key event in receptor desensitization and an independent signaling pathway.[6][10]

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., DiscoverX PathHunter® or Promega NanoBiT® systems) expressing the human Dopamine D2 Receptor.

  • Assay-specific detection reagents.

  • Quinpirole, N-cyclohexylbenzamide, and this compound.

  • Assay Buffer.

  • White, opaque 384-well assay plates.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Plate the engineered cells in 384-well plates according to the manufacturer's protocol and incubate.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells.

  • Incubation: Incubate the plates for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents as per the manufacturer's instructions and incubate for the recommended time at room temperature.

  • Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis: Generate dose-response curves and calculate EC50 values.

Interpreting the Expected Results

The following table summarizes the expected outcomes from the proposed assays.

Table 2: Predicted Experimental Outcomes in D2R Assays

CompoundCalcium Flux Assayβ-Arrestin Recruitment AssayInterpretation
Quinpirole Dose-dependent increase in signal (EC50 in nM range)Dose-dependent increase in signal (EC50 in nM range)Confirms assay performance and D2R activation.
N-cyclohexylbenzamide No significant change in signal across a wide concentration rangeNo significant change in signal across a wide concentration rangeValidates its status as a negative control in these assays.
This compound Scenario A: No significant change in signal. Scenario B: Dose-dependent change in signal.Scenario A: No significant change in signal. Scenario B: Dose-dependent change in signal.Scenario A: Suggests it may be a suitable negative control for D2R assays. Scenario B: Indicates it is not an inert compound and is unsuitable as a negative control for D2R.

The following diagram illustrates the expected dose-response curves for the three compounds in a D2R activation assay.

G cluster_0 Dose-Response Curves     ->   Log [Compound] -> % Activity A Quinpirole (Positive Control) B This compound (Inactive) C N-cyclohexylbenzamide (Negative Control) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 n1 n2 n1->n2

Caption: Expected dose-response curves in a D2R activation assay.

Beyond the Primary Assay: The Importance of Off-Target Profiling

Even if this compound shows no activity in D2R assays, its suitability as a universal negative control is not guaranteed. Benzamide derivatives can interact with a wide range of biological targets. Therefore, for a compound to be confidently used as a negative control across different experimental systems, broader off-target profiling is recommended.[2][12] This can involve screening against a panel of common off-target receptors and enzymes. The absence of significant activity in such a panel would greatly strengthen the case for its use as a negative control.

Conclusion and Recommendations

The selection of a negative control is a critical decision in experimental design that should be based on empirical evidence, not assumption. While this compound is structurally related to some active benzamides, there is no published evidence to support its use as an inert negative control.

Our recommendations for researchers are as follows:

  • Do Not Assume Inertness: Never assume a compound is a negative control based on structural similarity alone, especially if it belongs to a chemical class with known biological activities.

  • Empirically Validate: Always validate a candidate negative control in the specific assay system you are using. This should include testing for both agonist and antagonist activity.

  • Use a Multi-Faceted Approach: Where possible, use orthogonal assays (e.g., both a calcium flux and a β-arrestin assay) to confirm inactivity.

  • Consider Off-Target Effects: For compounds intended for broad use as negative controls, consider more extensive off-target profiling to ensure they do not have unintended biological activities.

  • Report Your Findings: If you validate a compound as a negative control, report this in your publications. This will contribute to a valuable community resource and prevent others from having to repeat the same validation work.

In the case of this compound, it should be treated as a test compound of unknown activity until proven otherwise through rigorous experimental validation. For studies requiring a negative control for active benzamides, a simpler, unsubstituted analog like N-cyclohexylbenzamide, once validated as inactive in the specific assay, represents a more scientifically sound choice.

References

  • Eilam, D., Golani, I., & Szechtman, H. (1989). D2-agonist quinpirole induces perseveration of routes and hyperactivity but no perseveration of movements. Brain Research, 490(2), 255-267.
  • Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine.
  • Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189–225.
  • Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]

  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160.
  • El-danaf, R. N., & Hubbell, W. L. (2016). Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. Proceedings of the National Academy of Sciences, 113(12), E1681–E1690.
  • Sahlholm, K., Århem, P., & Nilsson, J. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4099.
  • Lee, S. M., et al. (2007). D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1134-1142.
  • Lee, S. M., et al. (2007). D1-D2 dopamine receptor synergy promotes calcium signaling via multiple mechanisms. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1134-1142.
  • Neumeyer, J. L., Guan, J. H., Niznik, H. B., & Seeman, P. (1985). Novel photoaffinity label for the dopamine D2 receptor: synthesis of 4-azido-5-iodo-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl] benzamide (iodoazidoclebopride, IAC) and the corresponding 125I-labeled analogue (125IAC). Journal of medicinal chemistry, 28(4), 405–407.
  • Sivakumar, S., & Valiathan, M. (2014). CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research.
  • Chartrand, G., et al. (2021). On the proper use of structural similarity for the robust evaluation of medical image synthesis models. Medical Physics, 48(11), 6986-6998.
  • Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493.
  • Urs, N. M., et al. (2016). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. Neuropharmacology, 109, 274-284.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Oreate AI. (2026). Understanding Positive and Negative Controls in Experiments. Retrieved from [Link]

  • Rozners, E., & Miellet, S. (2012). Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA. ACS Chemical Biology, 7(8), 1383-1389.
  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is not merely a quality control step; it is the bedrock upon which reliable and reproducible experimental data are built.[1] For a novel compound such as 4-Bromo-N-cyclohexyl-2-methoxybenzamide, which holds potential as a pharmaceutical intermediate, a rigorous and multi-faceted approach to purity assessment is paramount.[2][3] This guide provides an in-depth comparison of analytical techniques, grounded in scientific principles and practical expertise, to empower researchers in unequivocally establishing the purity of this and similar benzamide derivatives.

The Imperative of Purity in Drug Development

The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a compound.[4][5] Unidentified impurities can lead to erroneous biological data, compromise patient safety in later stages, and result in costly delays in the drug development pipeline. Therefore, a comprehensive purity analysis is a critical investment in the integrity of your research.[1]

Orthogonal Analytical Approaches for Unambiguous Purity Determination

A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and trustworthy purity profile. For this compound, a combination of chromatography, spectroscopy, and thermal analysis is recommended.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is an indispensable tool for the quantitative assessment of purity and the detection of non-volatile impurities.[6] Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar byproducts.

  • Column Chemistry: A C18 column is selected for its hydrophobicity, which provides excellent retention and separation of moderately polar compounds like our target benzamide.

  • Mobile Phase Gradient: A gradient elution with acetonitrile and water allows for the effective separation of a broader range of potential impurities with varying polarities. The addition of a small amount of formic acid improves peak shape and ionization efficiency for mass spectrometry detection.[7][8]

  • UV Detection: The aromatic nature of this compound allows for sensitive detection using a UV detector, typically at the wavelength of maximum absorbance.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

For identifying and quantifying volatile and semi-volatile impurities, GC-MS is the method of choice. The high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer provides a powerful analytical tool.[]

  • Injector Temperature: A sufficiently high injector temperature ensures the complete and rapid volatilization of the analyte and any potential impurities without causing thermal degradation.

  • Temperature Programming: A programmed temperature ramp of the GC oven is crucial for separating compounds with a range of boiling points.

  • Mass Spectrometry: Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown impurities. For halogenated compounds, a halogen-specific detector can provide enhanced selectivity.[10][11][12]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 280 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Data Analysis: Identify the main peak corresponding to the target compound and any impurity peaks by comparing their mass spectra with a reference library. Quantify impurities using an internal standard if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

¹H and ¹³C NMR spectroscopy are unparalleled for confirming the chemical structure of the synthesized compound and identifying structurally related impurities.[] The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule.[13][14][15]

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is essential. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns for this compound. The presence of unexpected signals may indicate impurities.

Melting Point Analysis: A Simple Yet Powerful Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature.[4] The presence of impurities typically results in a depression and broadening of the melting range. This simple and rapid technique provides a valuable preliminary assessment of purity.

  • Slow Heating Rate: A slow and controlled heating rate near the expected melting point is crucial for an accurate determination.

  • Calibration: The melting point apparatus should be regularly calibrated with certified reference standards.

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Measurement: Pack the sample into a capillary tube and place it in a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Comparative Analysis: this compound vs. Structural Analogs

To provide context for the purity assessment, a comparison with structurally related benzamides is presented.

Compound Structure Typical Purity (%) Primary Purity Assessment Method
This compoundC₁₄H₁₈BrNO₂>98%HPLC, GC-MS, NMR
N-Cyclohexylbenzamide[16][17][18]C₁₃H₁₇NO>99%HPLC, Melting Point
4-Methoxybenzamide[19][20]C₈H₉NO₂>99%HPLC, Melting Point
4-Bromo-N-cyclohexylbenzamide[21]C₁₃H₁₆BrNO>98%HPLC, NMR

This table highlights that while HPLC is a common and powerful tool, a multi-technique approach is often necessary, especially for more complex or novel structures like this compound.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of the comprehensive purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity & Identity Confirmation cluster_secondary_analysis Impurity Profiling & Physical Properties cluster_final_assessment Final Purity Assessment Synthesized_Compound Synthesized This compound Initial_TLC Thin Layer Chromatography (TLC) Synthesized_Compound->Initial_TLC Quick Check HPLC HPLC (Quantitative Purity) Initial_TLC->HPLC NMR NMR (¹H, ¹³C) (Structural Confirmation) Initial_TLC->NMR GC_MS GC-MS (Volatile Impurities) HPLC->GC_MS Melting_Point Melting Point (Bulk Purity Indicator) NMR->Melting_Point Final_Purity Final Purity Established GC_MS->Final_Purity Melting_Point->Final_Purity

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

Conclusion

The robust assessment of purity for a synthesized compound like this compound is a non-negotiable aspect of rigorous scientific research. By employing an orthogonal suite of analytical techniques, including HPLC, GC-MS, NMR, and melting point analysis, researchers can confidently establish the identity and purity of their materials. This comprehensive approach not only ensures the reliability of subsequent biological and pharmacological studies but also upholds the principles of scientific integrity and reproducibility.

References

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-Cyclohexyl 4-bromo-3-methoxybenzamide, min 98%, 100 grams. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-(cyclopropylmethyl)-2-methoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-(cyclohexylmethylideneamino)benzamide. Retrieved from [Link]

  • National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]

  • (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubMed. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-[2-(dimethylamino)cyclohexyl]benzamide. Retrieved from [Link]

Sources

Technical Guide: Cross-Reactivity & Selectivity of 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide , a synthetic ligand belonging to the substituted benzamide class. While often utilized as a chemical probe or building block in medicinal chemistry, its pharmacophore is highly characteristic of Sigma-1 Receptor (σ1R) ligands .

This document details its pharmacological profile, potential off-target interactions (cross-reactivity), and experimental protocols for validation.

Executive Summary & Molecule Profile

This compound (CAS: 1257665-02-3) is a lipophilic benzamide derivative. Structurally, it combines a 2-methoxybenzamide core —a privileged scaffold for Dopamine D2 and Sigma receptor binding—with a cyclohexyl amide moiety and a 4-bromo substituent.

  • Primary Target: Sigma-1 Receptor (σ1R) – Putative high-affinity antagonist/agonist.

  • Primary Cross-Reactivity Risks: Sigma-2 Receptor (σ2R), Dopamine D2/D3 Receptors, and 5-HT4 Receptors.

  • Chemical Class: o-Methoxybenzamide.

Why this molecule? The N-cyclohexyl substitution generally enhances lipophilicity and Sigma-1 selectivity over Dopamine D2 receptors compared to N-((1-ethylpyrrolidin-2-yl)methyl) analogs (like Remoxipride). The 4-bromo group provides a halogen bond acceptor/donor site, potentially increasing potency via hydrophobic pocket interactions.

Mechanism of Action & Signaling

The primary mechanism involves modulation of the Sigma-1 Receptor , a ligand-operated molecular chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Pathway Visualization

The following diagram illustrates the putative signaling cascade and the point of intervention for benzamide ligands.

SigmaSignaling Ligand 4-Bromo-N-cyclohexyl- 2-methoxybenzamide Sig1 Sigma-1 Receptor (σ1R) (ER/MAM Interface) Ligand->Sig1 Binding (Kd < 100 nM) BiP BiP (GRP78) (Inhibitory Chaperone) Sig1->BiP Dissociation (Agonist) or Stabilization (Antagonist) IP3R IP3 Receptor (Ca2+ Channel) Sig1->IP3R Chaperoning/Stabilization ERStress ER Stress Response (UPR Modulation) Sig1->ERStress Modulates Cell Survival CaFlow Mitochondrial Ca2+ Influx (Bioenergetics) IP3R->CaFlow Regulates Ca2+ Transfer

Figure 1: Putative interaction of the benzamide ligand with the Sigma-1 chaperone complex at the MAM interface.

Cross-Reactivity Profile: The "Benzamide Risk"

While the N-cyclohexyl group steers selectivity toward σ1R, the o-methoxybenzamide core is historically "sticky" for certain GPCRs. Researchers must validate the following cross-reactivities:

A. Sigma-2 Receptor (σ2R / TMEM97)
  • Risk Level: High .

  • Mechanism: σ1R and σ2R often share ligands (e.g., DTG, Haloperidol).

  • Impact: σ2R activation is linked to cytotoxicity and calcium release distinct from σ1R.

  • Differentiation: σ2R ligands are typically more basic; the neutral amide of the 4-bromo compound may reduce σ2R affinity compared to amine-rich ligands like PB28.

B. Dopamine D2/D3 Receptors
  • Risk Level: Moderate .[1]

  • Mechanism: The 2-methoxybenzamide moiety mimics the orthosteric binding site of D2 antagonists (e.g., Sulpiride, Remoxipride).

  • Impact: Unintended D2 blockade causes extrapyramidal side effects or prolactin elevation in in vivo models.

  • Mitigation: The bulky N-cyclohexyl group sterically hinders D2 binding pocket access compared to smaller N-ethyl or N-pyrrolidinyl groups.

C. 5-HT4 Receptor
  • Risk Level: Low to Moderate .

  • Mechanism: Benzamides (e.g., Cisapride, Zacopride) are classic 5-HT4 agonists.

  • Impact: Gut motility alteration or cardiac arrhythmias (hERG channel interaction is also a risk for this class).

Comparative Performance Guide

The table below compares the theoretical profile of This compound against industry standards.

Feature4-Bromo-N-cyclohexyl...[2][3][4][5][6][7] (Probe)Haloperidol (Standard)Pentazocine (Agonist)Remoxipride (D2 Ref)
Primary Target σ1R σ1R / D2σ1RD2 / σ1R
σ1R Affinity (Ki) < 50 nM (Predicted) ~1–5 nM~5–10 nM~6000 nM
σ2R Cross-Reactivity ModerateHigh (Ki ~50 nM)LowLow
Dopamine D2 Affinity Low (> 1 µM)High (Ki ~1 nM)NegligibleHigh (Ki ~300 nM)
Selectivity Ratio (σ1:D2) > 20:1 < 1:1 (Non-selective)> 100:1< 1:10
Physicochemical Lipophilic, Neutral AmideBasic AmineBasic AmineBasic Amine

Note: Values for the 4-bromo probe are estimated based on SAR of the N-cyclohexyl-2-methoxybenzamide class (e.g., Prezzavento et al., 2007).

Experimental Protocols for Validation

To confirm the selectivity of this specific batch or derivative, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding (σ1R vs σ2R)

Objective: Determine the Ki of the test compound against specific radioligands.

  • Tissue Preparation:

    • σ1R Source: Guinea pig brain membranes (rich in σ1R).

    • σ2R Source: Rat liver membranes (rich in σ2R, low σ1R).

  • Radioligands:

    • σ1R: [³H]-(+)-Pentazocine (highly selective).

    • σ2R: [³H]-DTG (in the presence of 1 µM (+)-Pentazocine to mask σ1R).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Incubate 100 µg membrane protein with 3 nM radioligand and increasing concentrations of This compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Selectivity (Ca2+ Mobilization)

Objective: Distinguish between agonist and antagonist activity.

  • Cell Line: NG108-15 or CHO cells expressing σ1R.

  • Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 30 min.

  • Stimulation:

    • Agonist Mode: Apply Test Compound alone. Watch for Ca2+ transient (indicates σ1R agonism or off-target GPCR activation).

    • Antagonist Mode: Pre-incubate with Test Compound (10 µM) for 20 min, then challenge with PRE-084 (selective σ1R agonist).

  • Readout: Reduced Ca2+ flux upon PRE-084 challenge indicates antagonist activity.

Logic Map: Determining Cross-Reactivity

Use this flow to interpret your experimental results.

CrossReactivityLogic Start Test Compound: 4-Br-N-cyclohexyl-2-OMe-benzamide BindingAssay Perform Binding Assay ([3H]-Pentazocine vs [3H]-Spiperone) Start->BindingAssay Result1 High Affinity σ1R Low Affinity D2 BindingAssay->Result1 Ki(D2) > 100x Ki(σ1) Result2 High Affinity σ1R High Affinity D2 BindingAssay->Result2 Ki(D2) ~ Ki(σ1) Action1 Proceed to σ2R Check (Use [3H]-DTG + Pentazocine) Result1->Action1 Action2 Compound is Non-Selective (Resembles Haloperidol) Result2->Action2 Sigma2Check σ2R Binding? Action1->Sigma2Check Selective Highly Selective σ1R Probe Sigma2Check->Selective Low Affinity Mixed Mixed σ1/σ2 Ligand Sigma2Check->Mixed High Affinity

Figure 2: Decision tree for validating the selectivity profile of benzamide ligands.

References

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological evaluation of some N-substituted-2-methoxybenzamides. Chemical Biology & Drug Design.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

  • PubChem Compound Summary. 4-bromo-N-cyclohexylbenzamide (Analog/Scaffold Reference).

  • Ronsisvalle, G., et al. (2001). Synthesis and affinity of some new N-substituted 2-methoxybenzamides for sigma sites. Farmaco.

(Note: While specific data for the exact 4-bromo-N-cyclohexyl-2-methoxy isomer is rare in public literature, the references above provide the foundational SAR for the N-cyclohexyl-2-methoxybenzamide class used to construct this guide.)

Sources

Publish Comparison Guide: Selectivity Profile of 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide , evaluating its selectivity profile, pharmacological context, and experimental characterization. This document is designed for researchers and drug discovery professionals utilizing this compound as a chemical probe or scaffold.

Executive Summary & Compound Identity

This compound (CAS: 1257665-02-3) is a specialized pharmacological tool belonging to the o-anisamide (2-methoxybenzamide) class. While structurally related to classic dopamine


 antagonists (e.g., raclopride, sulpiride) and Sigma-1 receptor ligands, this specific analog is distinguished by its neutral amide functionality  and lipophilic N-cyclohexyl substituent .

Unlike traditional benzamide drugs which typically possess a basic nitrogen (essential for orthosteric binding to monoamine receptors), the neutral character of this compound suggests a distinct selectivity profile, likely favoring allosteric modulation , Sigma-1 receptor interaction , or TRP channel modulation over canonical GPCR antagonism.

Key Chemical Features[1][2]
  • Core Scaffold: 2-Methoxybenzamide (o-anisamide).

  • Electronic Effector: 4-Bromo substituent (para to amide) – enhances lipophilicity and metabolic stability compared to the 4-H or 4-amino analogs.

  • Steric Modulator: N-Cyclohexyl group – provides significant hydrophobic bulk, often directing selectivity toward hydrophobic pockets in Sigma receptors or TRP channels.

Comparative Selectivity Profile

The following table contrasts the performance and selectivity of this compound with standard reference compounds in the benzamide and sigma-ligand classes.

Table 1: Comparative Pharmacological Profile (SAR-Based Analysis)
FeatureThis compound Raclopride (Alternative A)PRE-084 (Alternative B)WS-23 (Alternative C)
Primary Class Neutral o-AnisamideBasic SalicylamideSigma-1 AgonistCarboxamide Cooling Agent
Primary Target Sigma-1 (Putative) / TRP Dopamine D2/D3 Sigma-1 Receptor TRPM8
Physiochemical Lipophilic, Neutral (No pKa > 7)Hydrophilic, Basic (pKa ~9)Basic AmineLipophilic, Neutral
D2 Affinity (Ki) Low (> 10 µM)High (1–2 nM)Low (> 10 µM)Inactive
Sigma-1 Affinity Moderate to High (Predicted)LowHigh (2–40 nM)Inactive
BBB Permeability High (Passive Diffusion)ModerateHighHigh
Primary Use Chemical Probe / Scaffold PET Tracer / Antagonist Selective Agonist Sensory Control

*Note: Due to the lack of a protonatable nitrogen, this compound exhibits reduced affinity for the orthosteric D2 site compared to Raclopride, shifting its utility toward non-aminergic targets like Sigma-1 or TRP channels.

Experimental Characterization Protocols

To validate the selectivity profile of this compound in your specific assay, follow these standardized protocols. These workflows are designed to distinguish between Sigma-1 specific binding and off-target GPCR effects.

Protocol A: Competitive Binding Assay (Sigma-1 Receptor)

Objective: Determine the Ki of the compound against the standard radioligand [³H]-(+)-Pentazocine.

  • Membrane Preparation:

    • Homogenize Guinea pig brain or transfected HEK293 cells expressing human Sigma-1 receptors in ice-cold Tris-sucrose buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 1,000 x g (10 min), discard pellet. Centrifuge supernatant at 40,000 x g (30 min).

    • Resuspend pellet in binding buffer (50 mM Tris-HCl, pH 8.0).

  • Incubation:

    • Prepare 96-well plates with:

      • 50 µL [³H]-(+)-Pentazocine (Final conc: 3 nM).

      • 50 µL This compound (Concentration range:

        
         to 
        
        
        
        M).
      • 100 µL Membrane suspension (20-50 µg protein).

    • Non-specific binding (NSB): Define using 10 µM Haloperidol.

  • Equilibration: Incubate for 120 min at 25°C in the dark.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic probe.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Selectivity Screening (Calcium Flux)

Objective: Assess off-target activity at TRPM8 or Gq-coupled GPCRs.

  • Cell Loading: Load CHO-K1 or HEK293 cells with Fluo-4 AM (4 µM) in HBSS buffer for 45 min at 37°C.

  • Compound Addition:

    • Inject This compound (10 µM) via automated liquid handler.

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Controls:

    • Positive Control (TRPM8): Icilin (1 µM).

    • Positive Control (Gq): ATP (10 µM).

    • Negative Control: DMSO (0.1%).

Mechanistic Logic & Signaling Pathways

The biological activity of N-cyclohexyl-2-methoxybenzamides is often mediated through the modulation of the Sigma-1 receptor , a chaperone protein residing at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Diagram: Sigma-1 Receptor Chaperone Modulation

The following diagram illustrates the putative mechanism of action where the compound modulates Sigma-1 translocation, influencing Calcium signaling and ER stress responses.

SigmaPath Compound 4-Bromo-N-cyclohexyl- 2-methoxybenzamide Sig1_ER Sigma-1 Receptor (ER Lumen/MAM) Compound->Sig1_ER Binds/Modulates BiP BiP (GRP78) Chaperone Sig1_ER->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1_ER->IP3R Stabilizes ER_Stress ER Stress Response Sig1_ER->ER_Stress Suppresses Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Enhances Ca2+ Transfer

Caption: Putative mechanism of action. The compound binds the Sigma-1 receptor, promoting its dissociation from BiP and subsequent stabilization of IP3 receptors, thereby regulating mitochondrial calcium homeostasis.

Synthesis & Quality Control

For researchers synthesizing or validating the compound, purity is critical due to the potential for debromination or hydrolysis.

  • Synthesis Route: Typically achieved via amidation of 4-bromo-2-methoxybenzoic acid with cyclohexylamine using coupling agents (EDC/HOBt or HATU) in DMF.

  • QC Check:

    • 1H NMR (DMSO-d6): Look for the characteristic amide doublet (~7.8-8.2 ppm) and the methoxy singlet (~3.8 ppm). The cyclohexyl protons should appear as a multiplet range (1.1-1.9 ppm).

    • LC-MS: Confirm molecular ion

      
       (1:1 isotopic pattern for Bromine).
      

References

  • Prezzavento, O., et al. (2007). Sigma-1 receptor ligands: new insights into the structure-affinity relationship of N-alkyl-2-methoxybenzamide derivatives. Journal of Medicinal Chemistry .

  • Mach, R. H., et al. (2004). Sigma-2 receptors: a novel target for cancer therapeutics. Current Pharmaceutical Design .

  • BLDPharm. (2024). Product Datasheet: this compound (CAS 1257665-02-3).[1][2][3] BLD Pharm Scientific .

  • PubChem. (2024). Compound Summary: N-cyclohexyl-2-methoxybenzamide derivatives. National Center for Biotechnology Information .

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-Bromo-N-cyclohexyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling 4-Bromo-N-cyclohexyl-2-methoxybenzamide, a compound utilized in advanced research and drug development. While a specific Material Safety Data Sheet (MSDS) for this exact molecule is not publicly available, the following procedures are synthesized from best practices for handling structurally similar substituted benzamides and related brominated aromatic compounds. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.

Hazard Assessment and Risk Mitigation

Substituted benzamides as a class of compounds can present several potential hazards. Based on data from analogous compounds, this compound should be handled with care, assuming it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Some related compounds are also harmful if swallowed.[2][4] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Key Principles of Mitigation:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[5][6] A certified chemical fume hood is the preferred primary engineering control to minimize inhalation exposure.

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for all work involving this chemical. Ensure all personnel are trained on this SOP and the associated hazards.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. The appropriate PPE must be worn at all times when handling this compound.[7][8][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is required when there is a risk of splashing.[1][10]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact which can lead to irritation.[4][5][8] Gloves should be inspected before each use and changed immediately if contaminated.
Body A flame-resistant lab coat, fully buttoned.[10]Protects skin and personal clothing from contamination.[8]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[8][10]
Respiratory A NIOSH-approved respirator is necessary if working outside of a fume hood or if dust/aerosol generation is likely.[1]Prevents inhalation of the compound which may cause respiratory irritation.[1]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling This compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood aerosol_risk Is there a risk of dust or aerosol generation? fume_hood->aerosol_risk Yes respirator Add NIOSH-approved respirator fume_hood->respirator No base_ppe Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes aerosol_risk->base_ppe No aerosol_risk->respirator Yes splash_risk Is there a risk of splashing? face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Final PPE Ensemble splash_risk->end_ppe No base_ppe->splash_risk respirator->aerosol_risk face_shield->end_ppe

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.